Butyl 1-naphthoate
CAS No.: 3007-95-2
Cat. No.: VC15960876
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3007-95-2 |
|---|---|
| Molecular Formula | C15H16O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | butyl naphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C15H16O2/c1-2-3-11-17-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 |
| Standard InChI Key | YCURFOQQPNHZAO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC=CC2=CC=CC=C21 |
Introduction
Structural and Molecular Characteristics
Butyl 1-naphthoate is characterized by a naphthalene ring system substituted at the 1-position with a carboxylate group linked to a butyl chain. Key molecular properties include:
| Property | Value |
|---|---|
| IUPAC Name | butyl naphthalene-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 228.29 g/mol |
| CAS Registry Number | 3007-95-2 |
| Canonical SMILES | CCCCOC(=O)C1=CC=CC2=CC=CC=C21 |
The naphthalene core contributes aromatic stability, while the butyl group enhances lipophilicity, making the compound soluble in organic solvents like dichloromethane and toluene .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Butyl 1-naphthoate is typically synthesized via esterification of 1-naphthoic acid with butanol under acidic conditions. A representative procedure involves:
-
Acid-Catalyzed Esterification: Reacting 1-naphthoic acid with excess butanol in the presence of sulfuric acid () at reflux temperatures .
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Purification: Distillation or recrystallization to isolate the ester from unreacted starting materials .
Alternative routes include transesterification of methyl 1-naphthoate with butanol using metal alkoxide catalysts .
Industrial Methods
Industrial production employs continuous flow reactors to optimize yield and scalability. For example, a patented method utilizes boron trifluoride () as a catalyst, achieving >90% conversion efficiency .
Chemical Reactivity and Transformations
Butyl 1-naphthoate participates in several key reactions:
Hydrolysis
In acidic or basic aqueous media, the ester undergoes hydrolysis to yield 1-naphthoic acid and butanol:
This reaction is critical for regenerating the parent acid in pharmaceutical synthesis .
Transesterification
The butyl group can be replaced with other alcohols (e.g., methanol) using catalysts like sodium methoxide () .
Reduction
Lithium aluminum hydride () reduces the ester to 1-naphthylmethanol, a precursor for fragrances and dyes .
Applications in Scientific Research
Organic Synthesis
Butyl 1-naphthoate serves as a building block for complex molecules. For instance, Birch alkylation followed by allylic oxidation and BiCl-mediated decarboxylation enables the synthesis of 1,4-disubstituted aromatics, such as the antimicrobial agent culpin .
Polymer Science
The compound acts as a plasticizer in polyvinyl chloride (PVC) formulations, improving flexibility without compromising thermal stability .
Pharmaceutical Intermediates
Derivatives of butyl 1-naphthoate are explored as prodrugs due to their hydrolytic stability in physiological conditions .
Comparison with Structural Analogs
Butyl 1-naphthoate’s properties are distinct from related esters:
| Compound | Molecular Formula | Boiling Point (°C) | Key Difference |
|---|---|---|---|
| Ethyl 1-naphthoate | 285 | Shorter alkyl chain; lower lipophilicity | |
| tert-Butyl 1-naphthoate | 310 | Branched alkyl group; enhanced steric hindrance | |
| Propyl 1-naphthoate | 298 | Intermediate chain length; moderate reactivity |
Recent Advances and Future Directions
Recent studies focus on catalytic applications of butyl 1-naphthoate in asymmetric synthesis. For example, copper(I)-catalyzed coupling reactions enable enantioselective formation of biaryl compounds . Future research may explore its role in green chemistry, such as solvent-free esterification using immobilized enzymes.
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